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molecular formula C4H8ClNO4 B8638863 Iminodiacetic acid hydrochloride CAS No. 2802-06-4

Iminodiacetic acid hydrochloride

Cat. No. B8638863
M. Wt: 169.56 g/mol
InChI Key: KKHJQZVEUKJURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04931585

Procedure details

heating the calcium salt of imino-diacetic acid with concentrated hydrochloric acid in a molar ratio of from 2-3 to 1 at a temperature between 50° and 100° C. to form imino-diacetic acid HCl;
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Ca].[NH:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4]([OH:6])=[O:5].[ClH:11]>>[ClH:11].[NH:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.N(CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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